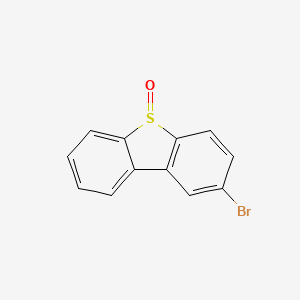
2-Bromodibenzothiophene-5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromodibenzothiophene-5-oxide is an organosulfur compound with the molecular formula C₁₂H₇BrOS It is a derivative of dibenzothiophene, where a bromine atom is substituted at the second position and an oxygen atom is bonded to the sulfur atom, forming a sulfoxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromodibenzothiophene-5-oxide typically involves the bromination of dibenzothiophene followed by oxidation. One common method includes:
Bromination: Dibenzothiophene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the second position.
Oxidation: The brominated product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the sulfoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromodibenzothiophene-5-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfoxide group can be further oxidized to a sulfone or reduced back to a sulfide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted dibenzothiophenes.
Oxidation: Dibenzothiophene-5,5-dioxide.
Reduction: Dibenzothiophene.
Scientific Research Applications
2-Bromodibenzothiophene-5-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Bromodibenzothiophene-5-oxide largely depends on its chemical reactivity. The bromine atom and the sulfoxide group are key functional groups that interact with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Dibenzothiophene: The parent compound without the bromine and sulfoxide groups.
2-Bromodibenzothiophene: Lacks the sulfoxide group.
Dibenzothiophene-5-oxide: Lacks the bromine atom.
Uniqueness: 2-Bromodibenzothiophene-5-oxide is unique due to the presence of both the bromine atom and the sulfoxide group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H7BrOS |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
2-bromodibenzothiophene 5-oxide |
InChI |
InChI=1S/C12H7BrOS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15(12)14/h1-7H |
InChI Key |
VJGDLIVNJZMHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2=O)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Methoxy-ethyl)-methyl-amino]-methyl}-thiazol-2-ylamine](/img/structure/B8448985.png)


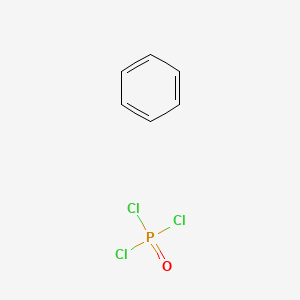
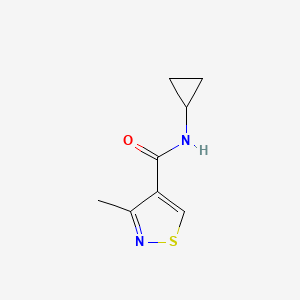
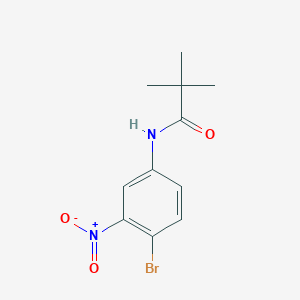



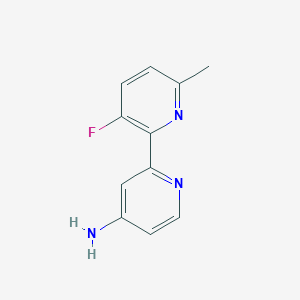

![Pyrido[2,3-b][1,4]benzoxazepin-6(5H)-one](/img/structure/B8449085.png)
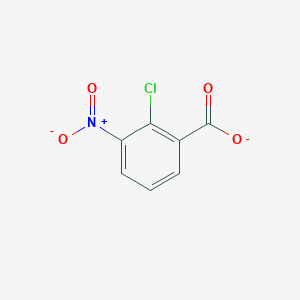
![2-(Azetidin-1-ylcarbonyl)-7-chlorothieno[3,2-b]pyridine](/img/structure/B8449092.png)
